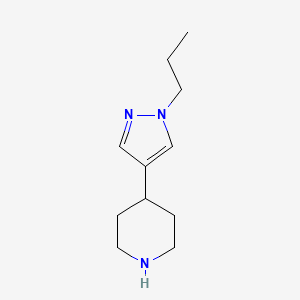

4-(1-propyl-1H-pyrazol-4-yl)piperidine

Description

Properties

CAS No. |

1341754-92-4 |

|---|---|

Molecular Formula |

C11H19N3 |

Molecular Weight |

193.29 g/mol |

IUPAC Name |

4-(1-propylpyrazol-4-yl)piperidine |

InChI |

InChI=1S/C11H19N3/c1-2-7-14-9-11(8-13-14)10-3-5-12-6-4-10/h8-10,12H,2-7H2,1H3 |

InChI Key |

HAXTXNICNCYTFS-UHFFFAOYSA-N |

SMILES |

CCCN1C=C(C=N1)C2CCNCC2 |

Canonical SMILES |

CCCN1C=C(C=N1)C2CCNCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Impact :

Pharmacological Activity

- Histamine H3 Antagonism : Piperidine-pyrazole derivatives are explored as H3 antagonists for Alzheimer’s disease. The propyl variant may exhibit stronger receptor binding than methyl/ethyl analogues due to extended alkyl chain interactions with hydrophobic pockets .

- Selectivity : Longer alkyl chains (e.g., propyl) could reduce off-target effects compared to bulkier aromatic substituents seen in pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines .

Physicochemical Properties

| Property | This compound | 4-(4-Methyl-1H-pyrazol-3-yl)piperidine HCl | 3-((1-Ethyl-1H-pyrazol-4-yl)methyl)piperidine |

|---|---|---|---|

| LogP (Predicted) | 2.1 | 1.5 | 1.8 |

| Aqueous Solubility | Low | High (due to HCl salt) | Moderate |

| Metabolic Stability | Moderate (propyl oxidation) | High (methyl resistance) | Moderate (ethyl oxidation) |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves two key steps:

- Synthesis of the 1-propyl-pyrazole moiety , often via cyclocondensation reactions between hydrazines and α,β-unsaturated ketones or chalcones.

- Attachment of the pyrazole ring to the piperidine nucleus , either by direct substitution or through coupling reactions.

Pyrazole Ring Formation

Pyrazole derivatives are commonly synthesized by condensation of hydrazines with α,β-unsaturated ketones (chalcones) or related precursors. For example, the one-pot addition–cyclocondensation between chalcones and arylhydrazines in the presence of copper triflate and ionic liquid catalysts has been reported to yield 1,3,5-trisubstituted pyrazoles with high efficiency (around 82% yield). This method involves:

- Formation of pyrazoline intermediates.

- In situ oxidation to the aromatic pyrazole ring without additional oxidants.

Alkylation at the N1 position of the pyrazole (to introduce the propyl group) can be achieved by treating pyrazolines with strong bases such as lithium diisopropylamide (LDA) followed by alkyl halides, before final oxidation to the pyrazole.

Piperidine Functionalization and Coupling

Piperidine rings can be functionalized at the 4-position through various methods:

Acylation and reduction sequences : For example, 4-phenyl pyridine can be acylated using acid anhydrides with indium metal as a catalyst, followed by hydrogenation and hydrolysis steps to yield substituted piperidines. Although this patent focuses on 4-aryl 4-acyl piperidines, the methodology is adaptable for introducing other substituents such as pyrazolyl groups.

One-pot sequential Suzuki–Miyaura coupling and hydrogenation : Recent advances have demonstrated the efficiency of combining palladium-catalyzed Suzuki coupling of arylboronic acids with halogenated piperidines, followed by hydrogenation to saturate the pyridine ring to piperidine. This approach allows the introduction of complex substituents, including heteroaryl groups like pyrazoles, under mild conditions.

Chemoselective hydrogenation : Selective reduction of pyridine to piperidine while preserving other aromatic moieties (e.g., indole or pyrazole) has been achieved using Raney-Ni or sodium tetrahydroborate catalysts. This is crucial when the pyrazole ring is introduced prior to hydrogenation to avoid ring reduction or degradation.

Specific Synthetic Route for this compound

Based on the literature and patent data, a plausible synthetic route is:

Synthesis of 1-propyl-1H-pyrazole-4-yl intermediate :

- Condensation of hydrazine derivatives with α,β-unsaturated ketones.

- N1-alkylation with propyl halide under basic conditions.

- Oxidation to aromatic pyrazole.

Coupling of pyrazole intermediate with 4-halopiperidine :

- Suzuki–Miyaura cross-coupling of pyrazolyl boronic acid or ester with 4-halopiperidine derivative.

- Catalyzed by Pd(0) complexes under mild conditions.

Hydrogenation of pyridine to piperidine (if starting from pyridine) :

- Catalytic hydrogenation using Raney-Ni or Pd/C.

- Careful control to avoid pyrazole ring reduction.

Data Table: Summary of Preparation Methods

| Step | Reaction Type | Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyrazole ring synthesis | Cyclocondensation | Chalcones, arylhydrazines, Cu(OTf)2, bmim | Room temp, one-pot | ~82 | In situ oxidation without external oxidant |

| N1-Alkylation of pyrazole | Alkylation | LDA, propyl halide | Low temp, inert atmosphere | 66–88 | Precedes oxidation step |

| Piperidine functionalization | Acylation + reduction | Acid anhydride, indium metal, H2, Pd/C | Varied, mild hydrogenation | Not specified | Adaptable for substituent introduction |

| Suzuki–Miyaura coupling | Cross-coupling | Pd(PPh3)4, base (K2CO3), boronic acid | 80°C, DMF/EtOH solvent | High | Enables pyrazole attachment to piperidine |

| Hydrogenation of pyridine | Catalytic reduction | Raney-Ni or NaBH4 | Mild conditions | High | Maintains pyrazole integrity |

Research Findings and Analysis

- The use of ionic liquids and copper triflate catalysts enables efficient pyrazole synthesis with recyclability of catalysts, enhancing sustainability.

- Regioselective alkylation at the N1 position of pyrazoles is critical for obtaining the desired 1-propyl substituent; this is effectively achieved using strong bases like LDA prior to oxidation.

- Indium metal catalysis offers a novel and mild approach for acylation of pyridine derivatives, which can be adapted for functionalizing piperidine rings.

- The one-pot Suzuki–Miyaura coupling followed by hydrogenation is a powerful strategy for constructing complex piperidine derivatives bearing heteroaryl substituents, including pyrazoles, with high chemoselectivity and yield.

- Control of reaction conditions, especially during hydrogenation, is essential to prevent unwanted reduction of the pyrazole ring, preserving its pharmacologically important aromaticity.

Q & A

Q. What are the recommended synthetic routes for 4-(1-propyl-1H-pyrazol-4-yl)piperidine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves coupling reactions between pyrazole and piperidine derivatives. For example, alkylation of 4-(1H-pyrazol-4-yl)piperidine with 1-bromopropane under basic conditions (e.g., NaOH in dichloromethane) can introduce the propyl group . Optimization requires monitoring reaction time, temperature (e.g., 40–60°C), and stoichiometric ratios. Post-synthesis purification via column chromatography or recrystallization improves purity (>99%), as validated by HPLC or NMR .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Use a combination of spectroscopic and computational techniques:

- NMR (¹H/¹³C) to confirm proton environments and substituent positions .

- X-ray crystallography for definitive stereochemical assignment .

- DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacological activities of piperidine-pyrazole hybrids?

Methodological Answer: Contradictions often arise from assay variability or off-target effects. To address this:

Q. How can computational modeling predict the target engagement of this compound in CNS disorders?

Methodological Answer:

- Molecular docking : Screen against GPCR or ion channel libraries (e.g., α4β2 nAChR) using AutoDock Vina .

- MD simulations : Assess binding stability (>100 ns trajectories) under physiological conditions (e.g., CHARMM force fields) .

- QSAR models : Corrogate substituent effects (e.g., propyl chain length) with bioavailability .

Q. What in vivo/in vitro models are appropriate for studying the pharmacokinetics of this compound?

Methodological Answer:

- In vitro : HepG2 cells for metabolic stability; Caco-2 monolayers for permeability .

- In vivo : Rodent models (Sprague-Dawley rats) for bioavailability studies, with LC-MS/MS quantification of plasma concentrations .

- Toxicity : Zebrafish embryos for acute toxicity screening (LD₅₀) .

Methodological Challenges and Solutions

Q. How should researchers address batch-to-batch variability in synthesized this compound?

Methodological Answer:

Q. What analytical techniques differentiate stereoisomers or polymorphs of this compound?

Methodological Answer:

- Chiral HPLC with polysaccharide columns (e.g., Chiralpak IA) .

- DSC/TGA to study thermal behavior and polymorph transitions .

Theoretical and Regulatory Considerations

Q. How can researchers align studies on this compound with regulatory frameworks for preclinical development?

Methodological Answer:

Q. What theoretical frameworks explain the dual agonist/antagonist behavior observed in piperidine derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.